![molecular formula C7H14O2 B2778792 [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol CAS No. 2319722-70-6](/img/structure/B2778792.png)

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

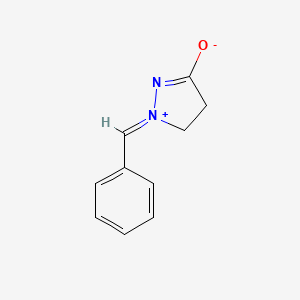

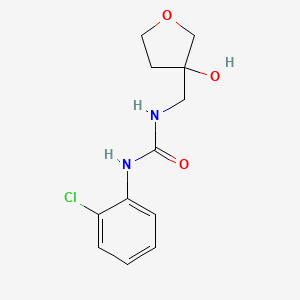

“[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol” is a chemical compound with the molecular formula C7H14O2 . It is available for purchase for various applications.

Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from substance identification information from all ECHA databases . The InChI string for this compound is “InChI=1S/C7H14O2/c1-6-2-3-7(6,4-8)5-9/h6,8-9H,2-5H2,1H3” and its Canonical Smiles representation is "CC1CCC1(CO)CO" .

Aplicaciones Científicas De Investigación

Methanol as a Building Block in Synthetic Chemistry

Methanol is a pivotal solvent and reagent in organic synthesis, facilitating numerous chemical transformations. For instance, it serves as a methylating agent in the N-monomethylation of aromatic primary amines, offering a greener alternative to traditional methods by utilizing methanol as a C1 synthon under mild conditions with broad substrate scope and excellent selectivities (Li et al., 2012). Similarly, methanol acts as a hydrogen source and reducing agent in the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and ketones to alcohols, showcasing its versatility and efficiency (Pasini et al., 2014).

Methanol in Material Science

In materials science, methanol's role extends to the synthesis and characterization of nanoparticles. For example, a hetero bicyclic compound derived from methanol was used as a reducing and stabilizing agent in the preparation of zinc nanoparticles, highlighting methanol's utility in nanotechnology (Pushpanathan & Kumar, 2014).

Methanol in Environmental and Energy Applications

Methanol is also central to energy and environmental applications, including its use as a clean-burning fuel and as a substrate for the production of hydrogen and dimethyl ether (DME), a potential eco-friendly alternative to traditional fuels. These applications are driven by methanol's ability to act as a hydrogen carrier and its role in CO2 reduction strategies, signifying its importance in sustainable energy solutions (Dalena et al., 2018).

Propiedades

IUPAC Name |

[1-(hydroxymethyl)-2-methylcyclobutyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6-2-3-7(6,4-8)5-9/h6,8-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWSIFKPLMRKMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1(CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)

![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2778715.png)

![2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B2778719.png)

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2778720.png)

![1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2778721.png)

![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2778726.png)

![1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)